Triphenyl(triphenylmethyl)phosphonium chloride

Übersicht

Beschreibung

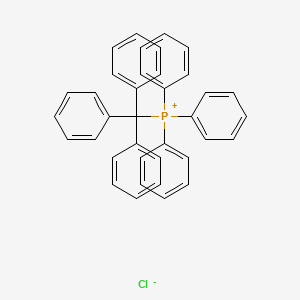

Triphenyl(triphenylmethyl)phosphonium chloride is an organophosphorus compound with the molecular formula C37H30ClP. It is a quaternary phosphonium salt that features a phosphorus atom bonded to three phenyl groups and one triphenylmethyl group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triphenyl(triphenylmethyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction typically involves dissolving triphenylphosphine in an organic solvent such as dichloromethane, followed by the addition of triphenylmethyl chloride. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Triphenyl(triphenylmethyl)phosphonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It participates in nucleophilic substitution reactions, where the chloride anion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of phosphonium ylides. These ylides can then react with aldehydes or ketones under mild conditions to form alkenes through the Wittig reaction .

Major Products

The major products formed from reactions involving this compound are typically alkenes, resulting from the Wittig reaction with carbonyl compounds. Other products may include phosphine oxides or substituted phosphonium salts, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

TPPMCl is primarily used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the preparation of other compounds.

1.1 Reaction with Triphenylphosphine

Studies have shown that TPPMCl can react with triphenylphosphine to form triphenylmethane and other substitution products. This reaction can be influenced by factors such as temperature, solvent choice, and the presence of other reactants. For instance, when triphenylmethyl bromide or chloride reacts with triphenylphosphine under specific conditions, it yields a mixture of products, including triphenylmethane .

1.2 Reductive Dehalogenation

TPPMCl is involved in reductive dehalogenation processes where halides are converted into hydrocarbons. This reaction is significant for synthesizing non-halogenated compounds from halogenated precursors . The efficiency of this process can be affected by the reaction environment, such as the solvent used (e.g., cumene vs. tert-butylbenzene) and temperature .

Biological Applications

2.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of TPPMCl derivatives. For example, the compound triphenylmethylphosphonium trichloro(caffeine)platinum(II) has shown promising anticancer activity, indicating that modifications of TPPMCl can lead to significant biological effects . The mechanism behind this activity involves the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

2.2 Cell Membrane Studies

TPPMCl is also utilized in biochemistry for studying cell membranes due to its ability to interact with lipid bilayers. Its phosphonium group allows it to penetrate biological membranes, making it a useful tool for probing membrane dynamics and transport mechanisms.

Material Science Applications

3.1 Conductive Polymers

In material science, TPPMCl has been incorporated into conductive polymers. The phosphonium ion enhances the electrical conductivity of polymer matrices, making them suitable for applications in electronic devices such as sensors and transistors.

3.2 Photovoltaic Cells

Research indicates that TPPMCl can be used in the fabrication of organic photovoltaic cells. Its unique electronic properties contribute to improved charge transport within the cell structure, enhancing overall efficiency.

Data Tables

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a TPPMCl derivative combined with platinum complexes on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that TPPMCl derivatives could serve as effective agents in cancer therapy.

Case Study 2: Membrane Interaction

Research focused on the interaction of TPPMCl with lipid bilayers using fluorescence microscopy techniques. The findings revealed that TPPMCl could effectively integrate into membranes, altering their properties and providing insights into membrane dynamics.

Wirkmechanismus

The primary mechanism of action for triphenyl(triphenylmethyl)phosphonium chloride involves the formation of phosphonium ylides. These ylides act as nucleophiles, attacking electrophilic carbonyl compounds to form a four-membered ring intermediate. This intermediate then collapses to form an alkene and a phosphine oxide as the final products . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of aldehydes and ketones, which are converted to alkenes through the Wittig reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes and as a reagent in organic synthesis.

Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a byproduct in various reactions.

Methoxymethyltriphenylphosphonium chloride: Another phosphonium salt used in the Wittig reaction to form alkenes.

Uniqueness

Triphenyl(triphenylmethyl)phosphonium chloride is unique due to its structure, which includes a triphenylmethyl group bonded to the phosphorus atom. This structural feature imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable ylides makes it particularly valuable in the Wittig reaction, allowing for the efficient synthesis of alkenes from carbonyl compounds .

Biologische Aktivität

Triphenyl(triphenylmethyl)phosphonium chloride (TPP) is a phosphonium salt that has garnered attention for its significant biological activities, particularly in the context of mitochondrial function and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a triphenylmethyl group and a phosphonium ion. Its molecular formula is . The compound's ability to accumulate in mitochondria is a key feature that underpins its biological activity, particularly its influence on cellular metabolism and oxidative stress.

- Mitochondrial Targeting : TPP is known to selectively accumulate in mitochondria due to its positive charge, which allows it to traverse the negatively charged mitochondrial membrane. This property makes it an effective tool for studying mitochondrial functions and dynamics .

- Influence on Mitochondrial Membrane Potential : Research indicates that TPP can modulate mitochondrial membrane potential, impacting ATP production and reactive oxygen species (ROS) generation. This modulation plays a crucial role in cellular metabolism and apoptosis .

- Anticancer Properties : TPP derivatives have been investigated for their potential anticancer effects. They may alter redox signaling pathways in cancer cells, leading to reduced proliferation and enhanced apoptosis .

Antibacterial Effects

Studies have demonstrated that phosphonium compounds exhibit notable antibacterial activity against various pathogens. For instance, TPP has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values indicate strong bactericidal activity comparable to standard antibiotics.

Case Studies

- Mitochondrial Medicine : A study highlighted the use of TPP-based compounds in targeting mitochondria for therapeutic purposes in cancer treatment. The compounds were shown to influence ROS-mediated signaling pathways, suggesting a novel approach for cancer therapy .

- Antimicrobial Applications : Research on triphenylamine phosphonium ionic liquids revealed their ability to self-assemble into nanoassemblies with significant bactericidal activity against resistant strains of Staphylococcus aureus. These findings underscore the potential of TPP derivatives in addressing antibiotic resistance .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triphenylmethyl chloride | C_{19}H_{15}Cl | Commonly used as a protecting group in organic synthesis |

| Methyltriphenylphosphonium chloride | C_{19}H_{20}ClP | Similar applications but lacks the triphenylmethyl group |

| (Methoxymethyl)triphenylphosphonium chloride | C_{22}H_{25}ClP | Functions as a Wittig reagent; reacts with carbonyls |

Eigenschaften

IUPAC Name |

triphenyl(trityl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30P.ClH/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOHWIXYBMRNAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936940 | |

| Record name | Triphenyl(triphenylmethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16436-71-8 | |

| Record name | Phosphonium, triphenyl(triphenylmethyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl(triphenylmethyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.